2-(Heptafluoropropyl)-6-methylquinoline
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Overview
Description
2-(Heptafluoropropyl)-6-methylquinoline is a fluorinated quinoline derivative known for its unique chemical properties. The presence of the heptafluoropropyl group imparts significant hydrophobicity and thermal stability to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptafluoropropyl)-6-methylquinoline typically involves the introduction of the heptafluoropropyl group into a quinoline framework. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of fluorinated reagents and catalysts is crucial to achieve the desired substitution on the quinoline ring. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Heptafluoropropyl)-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Heptafluoropropyl)-6-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its thermal stability and hydrophobicity.
Mechanism of Action
The mechanism of action of 2-(Heptafluoropropyl)-6-methylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence cellular signaling pathways, leading to changes in gene expression and protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)quinoline
- 2-(Pentafluoroethyl)quinoline
- 2-(Heptafluoropropyl)trimethylsilane
Comparison
Compared to similar compounds, 2-(Heptafluoropropyl)-6-methylquinoline stands out due to its higher degree of fluorination, which enhances its hydrophobicity and thermal stability. This makes it particularly useful in applications requiring robust chemical and physical properties.
Properties
CAS No. |
200617-36-3 |
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Molecular Formula |
C13H8F7N |
Molecular Weight |
311.20 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)-6-methylquinoline |
InChI |
InChI=1S/C13H8F7N/c1-7-2-4-9-8(6-7)3-5-10(21-9)11(14,15)12(16,17)13(18,19)20/h2-6H,1H3 |
InChI Key |
IOPXGTLNGWAWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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